2,6-Dipropylaniline
Description
Significance and Context in Contemporary Chemical Research
2,6-Dipropylaniline, and its closely related structural analog 2,6-diisopropylaniline (B50358), represent a class of sterically hindered aromatic amines that have garnered significant attention in contemporary chemical research. Their unique structural features, particularly the bulky propyl groups flanking the amino functionality, impart distinct reactivity and properties, making them valuable in diverse fields ranging from catalysis and polymer science to agrochemicals and material science.
In catalysis, N,N-dipropylaniline serves as a Lewis base in polymerization catalysts, contributing to controlled polymerization processes . The steric bulk provided by the propyl groups is crucial in coordination chemistry, where 2,6-diisopropylaniline acts as a precursor for synthesizing specialized ligands. These ligands are integral to the development of advanced transition metal complexes, notably for Schrock-type carbene catalysts used in olefin metathesis wikipedia.org. Furthermore, N,N-dipropylaniline finds application as a photoinitiator in polymer chemistry, facilitating the initiation of polymerization reactions upon exposure to light .
Beyond catalysis and polymers, these compounds have demonstrated utility in agrochemical research. N,N-Dipropylaniline itself exhibits herbicidal activity , and its dinitro-substituted derivatives, such as analogs of Nitralin and Trifluralin, are potent herbicides, with specific substitutions like the pentafluorosulfanyl (SF₅) group enhancing their efficacy jst.go.jpgoogle.comtandfonline.com. In material science, N,N-dipropylaniline borane (B79455) has been employed in the synthesis of polyhedral boranes, compounds with potential applications in areas like solid-state batteries acs.org. The inherent steric hindrance also influences their reactivity in organic synthesis, making them useful intermediates for specific transformations, including the synthesis of dyes and pigments through electrophilic aromatic substitution reactions . Recent advancements have also explored copper-catalyzed radical addition methods for synthesizing sterically hindered amines, including derivatives related to dipropylaniline escholarship.orgnih.govacs.org.
Historical Trajectories of Academic Inquiry into N-Alkylated Anilines
The study of anilines and their derivatives has a long and rich history, deeply intertwined with the development of organic chemistry and the chemical industry. Aniline (B41778) itself, first isolated in 1826, quickly became a cornerstone of the burgeoning synthetic dye industry in the mid-19th century, following William Henry Perkin's discovery of mauveine in 1856 preprints.orgwikipedia.org. The industrial-scale production of aniline, notably through the Béchamp reduction of nitrobenzene, fueled the creation of vibrant azo dyes and other colorants, establishing aniline as a critical commodity chemical preprints.orgwikipedia.org.
The N-alkylation of aniline represents an early area of academic and industrial inquiry. Historically, methods such as the Friedel-Crafts alkylation, employing alkyl halides and Lewis acid catalysts like aluminum chloride, were developed for modifying anilines, including achieving ring alkylation capes.gov.brgoogle.com. The synthesis of N,N-dialkylated anilines, such as N,N-dimethylaniline and N,N-diethylaniline, became important for their roles in dye synthesis and as intermediates in pharmaceutical production .
Over time, academic research has increasingly focused on the synthesis of sterically hindered anilines. This pursuit has been driven by the recognition that steric bulk can significantly influence molecular properties, impacting reactivity in catalysis, stability in biological systems, and material characteristics escholarship.org. The challenges associated with introducing bulky alkyl groups regioselectively onto the aniline core have spurred the development of sophisticated catalytic systems, including copper-catalyzed amination and radical-based coupling reactions, over several decades escholarship.orgacs.orgrsc.orgorganic-chemistry.org. These advancements have provided more efficient and milder routes to access a diverse array of sterically demanding aniline derivatives, including those with propyl substituents, thereby expanding their utility in advanced chemical applications.
Compound List:
this compound
2,6-Diisopropylaniline
N,N-Dipropylaniline
N,N-Diethylaniline
N,N-Dimethylaniline
Nitralin
Trifluralin
Aniline
Nitrobenzene
4-Nitro-2,6-dipropylaniline
Structure
3D Structure
Properties
CAS No. |
261527-91-7 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2,6-dipropylaniline |
InChI |
InChI=1S/C12H19N/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h5,8-9H,3-4,6-7,13H2,1-2H3 |
InChI Key |
WFGHUOGOUOTVBO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC=C1)CCC)N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)CCC)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Studies of 2,6 Dipropylaniline
Development of Novel Synthetic Routes to 2,6-Dipropylaniline
The synthesis of this compound can be approached through several methodologies, each with its own set of advantages and mechanistic pathways. Key strategies include the catalytic amination of corresponding phenolic precursors and the direct alkylation of aniline (B41778).
Catalytic Amination Approaches and Mechanistic Elucidation
Catalytic amination represents a powerful tool for the formation of C-N bonds. In the context of this compound synthesis, this typically involves the reaction of 2,6-dipropylphenol (B3055682) with ammonia (B1221849) in the presence of a heterogeneous catalyst at elevated temperatures and pressures. While specific studies on the synthesis of this compound via this method are not extensively detailed in publicly available literature, significant research has been conducted on the analogous synthesis of 2,6-diisopropylaniline (B50358), providing valuable insights into the catalytic systems and mechanisms that would be applicable.
The mechanism of such gas-phase aminations over metal-supported catalysts is believed to proceed through a series of steps. Initially, the phenol (B47542) adsorbs onto the catalyst surface. This is followed by dehydration to form a reactive intermediate, which then reacts with ammonia. The final step involves the desorption of the aniline product from the catalyst surface. The efficiency and selectivity of this process are highly dependent on the nature of the catalyst, the support, and the reaction conditions.
| Catalyst System | Support | Temperature (°C) | Conversion (%) | Selectivity (%) |
| Pd/MgO-Al2O3 | Al2O3 | 180-220 | 98.9 | 76.0 |
| Pd-La | Mg-Al spinel | 250-350 | 98.5 | 88.9 |
This data is for the synthesis of 2,6-diisopropylaniline and is presented as a close analogue for the synthesis of this compound.
Alkylation Strategies for C-Propylation of Aniline Derivatives
The direct alkylation of aniline with propylene (B89431) in the presence of a suitable catalyst is a primary industrial route for the synthesis of 2,6-dialkylanilines. This process, a type of Friedel-Crafts alkylation, introduces the alkyl groups directly onto the aromatic ring. The reaction is typically carried out at high temperatures and pressures, utilizing a catalyst such as an aluminum anilide, which can be formed in situ from aniline and aluminum.
The regioselectivity of the alkylation, favoring the 2 and 6 positions, is a critical aspect of this synthesis. The initial N-alkylation of aniline can occur, but under the reaction conditions, the N-alkyl groups can rearrange to the ortho positions of the aromatic ring. The steric hindrance from the first ortho-alkyl group can influence the position of the second alkylation, leading to the desired 2,6-disubstituted product. An improved process for producing 2,6-dialkylanilines involves reacting an aromatic amine with an olefin in the presence of an aluminum anilide type catalyst. google.com After the initial reaction and distillation to remove the product, the residue can be catalytically hydrogenated and further distilled to recover additional 2,6-dialkylaniline. google.com
| Catalyst | Olefin | Temperature (°C) | Pressure | Key Feature |
| Aluminum anilide | Propylene | 200-400 | High | Direct C-alkylation of aniline |
Metal-Free and Reductive Synthesis Pathways
While catalytic and alkylation methods are prevalent, there is growing interest in the development of metal-free and reductive synthetic routes for the preparation of anilines, driven by the desire for more sustainable and environmentally benign processes.
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds and ammonia or primary amines. For the synthesis of this compound, a hypothetical reductive amination pathway could involve the reaction of 2,6-dipropylcyclohexanone with ammonia in the presence of a reducing agent. However, the synthesis of the starting cyclohexanone (B45756) derivative would be a multi-step process.
Metal-free synthesis approaches often rely on the use of strong organic bases or phase-transfer catalysts to promote reactions that would typically require a metal catalyst. While specific metal-free syntheses of this compound are not well-documented, the broader field of metal-free C-N bond formation is rapidly advancing and may offer future pathways to this compound.
Reaction Mechanisms and Reactivity of this compound
The chemical behavior of this compound is largely dictated by the interplay of the electron-donating amino group and the sterically bulky ortho-propyl groups.
Electrophilic Aromatic Substitution Dynamics
The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate. wikipedia.org The propyl groups are also weakly activating and ortho-, para-directing.
In this compound, the two ortho positions are blocked by the propyl groups. Therefore, electrophilic attack is directed primarily to the para position (position 4) and to a lesser extent, the meta positions (positions 3 and 5). The significant steric hindrance from the two ortho-propyl groups can also influence the rate of reaction, potentially slowing it down compared to less hindered anilines. makingmolecules.com
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For this compound, these reactions would be expected to yield predominantly the 4-substituted product.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO3, H2SO4 | 4-Nitro-2,6-dipropylaniline |
| Bromination | Br2, FeBr3 | 4-Bromo-2,6-dipropylaniline |
| Sulfonation | Fuming H2SO4 | 4-Amino-3,5-dipropylbenzenesulfonic acid |
Nucleophilic Reactivity and Transformations
The reactivity of this compound can be considered from two perspectives: the nucleophilicity of the aromatic ring and the nucleophilicity of the amino group.
The aromatic ring of this compound is electron-rich due to the presence of the amino and alkyl groups. As such, it is generally unreactive towards nucleophilic aromatic substitution (NAS). youtube.com NAS reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack, which are absent in this compound. youtube.com
The amino group, however, possesses a lone pair of electrons and is nucleophilic. It can readily react with a variety of electrophiles. However, the steric hindrance provided by the two ortho-propyl groups can significantly modulate this reactivity. While the nitrogen atom remains a nucleophilic center, the approach of electrophiles can be sterically impeded, leading to slower reaction rates compared to aniline or less substituted anilines. This steric shielding can be advantageous in certain synthetic applications, preventing N-alkylation or N-acylation where it is not desired. The condensation of 2,6-dimethylaniline (B139824) (a close analogue) with bromamine (B89241) acid is a known reaction in the production of dyes, highlighting the reactivity of the amino group in sterically hindered anilines. nih.gov
Oxidation and Reduction Pathways
The oxidation and reduction reactions involving this compound are critical for both its synthesis and its role in various chemical transformations. While specific studies on this compound are limited, valuable insights can be drawn from research on structurally similar compounds, such as 2,6-dimethylaniline.
Oxidation of 2,6-Dialkylanilines:
The oxidation of 2,6-dialkylanilines can proceed through various pathways, often involving the formation of radical cations and subsequent reactions. Studies on the chemical oxidation of 2,6-dimethylaniline using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) provide a relevant model. nih.gov The process involves the generation of highly reactive hydroxyl radicals that attack the aniline derivative.
The proposed oxidation pathway for 2,6-dimethylaniline, which can be extrapolated to this compound, involves several key steps. nih.gov Initially, the hydroxyl radical can abstract a hydrogen atom from the amino group or add to the aromatic ring. This leads to the formation of various intermediates. Further oxidation can result in ring-opening and the formation of smaller organic acids. nih.gov
A series of intermediates have been identified in the oxidation of 2,6-dimethylaniline, which are likely analogous to those formed from this compound. nih.gov These include hydroxylated and nitrosated derivatives, as well as quinone-like structures. nih.govnih.gov
Table 1: Potential Intermediates in the Oxidation of this compound (by analogy with 2,6-Dimethylaniline)
| Intermediate Class | Example Compound (from 2,6-dimethylaniline oxidation) |
|---|---|
| Hydroxylated derivative | 2,6-Dimethylphenol |
| Nitro derivative | 2,6-Dimethylnitrobenzene |
| Quinone derivative | 2,6-Dimethylbenzoquinone |
This table is illustrative and based on the oxidation of 2,6-dimethylaniline. nih.gov
Reduction of Precursors to 2,6-Dialkylanilines:
A common synthetic route to 2,6-dialkylanilines involves the reduction of the corresponding nitroaromatic compound. For instance, the preparation of 2,6-dimethylaniline can be achieved through the chemical reduction of 2,6-dimethylnitrobenzene. chegg.com This process typically employs reducing agents like stannous chloride (SnCl₂) in an acidic medium. chegg.com In this reaction, the nitro group (-NO₂) is reduced to an amino group (-NH₂), while the reducing agent is oxidized.
Hydride Abstraction Chemistry involving Borane (B79455) Adducts of N,N-Dipropylaniline
Electron-deficient boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are known to mediate hydride abstraction from the α-carbon of N,N-dialkylanilines. rsc.orgresearchgate.net This reactivity generates a highly reactive iminium ion and a hydridoborate anion, which can then participate in a variety of subsequent chemical transformations. rsc.orgresearchgate.net This process has been extensively studied for various N,N-dialkylanilines and provides a framework for understanding the reactivity of N,N-dipropylaniline. rsc.org
The interaction between an N,N-dialkylaniline and B(C₆F₅)₃ typically begins with the formation of a Lewis acid-base adduct. rsc.org In the case of N,N-dimethylaniline, both the initial adduct and the product of hydride abstraction, an iminium hydridoborate ion pair, have been observed. rsc.org For N,N-diethylaniline, the reaction can proceed further, leading to the formation of an ammonium (B1175870) hydridoborate ion pair and zwitterionic iminium-borate species through proton transfer and subsequent addition of the resulting enamine to the borane. rsc.org
This borane-mediated hydride abstraction has been utilized in a range of stoichiometric and catalytic processes. rsc.orgresearchgate.net The generated iminium hydridoborate salts are key intermediates in reactions such as:
Dehydrogenation of amines researchgate.net
Isomerization and racemization of amino compounds researchgate.net
α- and β-functionalization of amines rsc.orgresearchgate.net
Transfer hydrogenation reactions rsc.org
The mechanism of these transformations relies on the dual ability of the borane to act as a hydride acceptor and the resulting hydridoborate to act as a hydride donor. rsc.org
Table 2: Key Species in Borane-Mediated Reactions of N,N-Dialkylanilines
| Species | Description | Role in Reaction |
|---|---|---|
| N,N-Dialkylaniline-Borane Adduct | Initial product of Lewis acid-base interaction. | Precursor to hydride abstraction. |
| Iminium Hydridoborate Ion Pair | Formed by hydride abstraction from the α-carbon of the alkyl group. | Key reactive intermediate. |
| Enamine | Formed by deprotonation of the iminium ion. | Can act as a nucleophile. |
This table describes generalized species observed in the reaction of N,N-dialkylanilines with electron-deficient boranes. rsc.org
The specific reaction pathway and the stability of the intermediates are influenced by the nature of the alkyl groups on the aniline and the reaction conditions. rsc.org These mechanistic studies provide a powerful tool for the development of new synthetic methods involving the functionalization of amines. thieme-connect.comresearchgate.net
Coordination Chemistry and Ligand Design Research Involving 2,6 Dipropylaniline
2,6-Dipropylaniline as a Ligand Precursor for Metal Complexes
This compound is a versatile precursor for a variety of ligand types, primarily owing to the reactivity of its primary amine group. The steric bulk provided by the two ortho-propyl groups is a defining feature, enabling the formation of stable, low-coordinate metal centers by preventing ligand crowding and undesired side reactions. This steric shielding is instrumental in stabilizing reactive intermediates in catalytic cycles.
Common ligand classes synthesized from this compound or its diisopropyl analogue include:
Imines: Condensation of the aniline (B41778) with aldehydes or ketones yields bulky imine ligands. Bidentate diimine ligands can be formed by reaction with diketones or dialdehydes, such as 2,6-diacetylpyridine.
N-Heterocyclic Carbenes (NHCs): 2,6-Diisopropylaniline (B50358) is a key component in the synthesis of some of the most widely used NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). These ligands are prized for their strong σ-donating ability and steric tunability.
Amido and Amidinate Ligands: Deprotonation of the N-H bond leads to the formation of amido ligands. Further reaction with nitriles can produce bulky amidinate ligands.
Phosphine (B1218219) Ligands: The aniline can be incorporated into phosphine ligand frameworks, creating aminophosphine (B1255530) ligands with a combination of soft (phosphine) and hard (amine) donor sites.
The synthesis of these ligands often involves straightforward condensation or substitution reactions, making this compound a readily accessible starting material for ligand libraries.
Synthesis and Spectroscopic Characterization of Metal Complexes derived from this compound
Metal complexes derived from this compound-based ligands are typically synthesized through standard coordination chemistry routes. These methods include the reaction of the free ligand with a metal precursor, such as a metal halide or an organometallic species, in an appropriate solvent.
For example, the synthesis of a neutral nickel complex bearing an anilinobenzoic acid methyl ester ligand derived from 2,6-diisopropylaniline has been reported. The ligand itself was synthesized via a condensation reaction, and the subsequent nickel complex was prepared and characterized. rsc.org Similarly, palladium(II) complexes with (N-diphenylphosphino)-isopropylanilines have been prepared by reacting the ligand with [Pd(cod)Cl2] (cod = 1,5-cyclooctadiene). nih.gov
The characterization of these complexes relies on a suite of spectroscopic and analytical techniques:
NMR Spectroscopy: 1H, 13C, and 31P NMR are used to elucidate the structure of the ligand framework and confirm its coordination to the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies, such as the C=N stretch in imine ligands or metal-halide stretches.
Mass Spectrometry: This technique confirms the molecular weight of the complexes.
Single-Crystal X-ray Diffraction: This provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
These characterization methods are essential for correlating the structure of the complex with its observed reactivity in catalytic applications.
Catalytic Applications of Derived Metal Complexes
The unique steric environment created by the 2,6-dipropyl or 2,6-diisopropylphenyl groups makes ligands derived from these anilines highly effective in various catalytic transformations. The bulkiness of these substituents can enhance catalyst stability, promote reductive elimination, and influence regioselectivity and stereoselectivity.
Palladium and nickel complexes featuring ligands derived from 2,6-diisopropylaniline have proven to be highly efficient catalysts for C-C bond-forming cross-coupling reactions. The steric hindrance provided by the ligand framework is crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
N-Heterocyclic Carbene (NHC) ligands, such as IPr, derived from 2,6-diisopropylaniline, are particularly prominent in this area. Well-defined nickel/NHC complexes have been successfully employed as catalysts for the Suzuki-Miyaura cross-coupling of amides with boronic acids. researchgate.net These air- and moisture-stable complexes demonstrate the robustness that bulky NHC ligands impart. Palladium complexes of these NHC ligands are also widely used. rsc.org
Furthermore, palladium(II) complexes bearing (N-diphenylphosphino)-isopropylaniline ligands have shown high activity in both Heck and Suzuki cross-coupling reactions, yielding stilbenes and biphenyls, respectively. nih.gov
Table 1: Performance of 2,6-Diisopropylaniline-Derived Catalysts in Cross-Coupling Reactions
| Catalyst Type | Reaction | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| [CpNi(IPr)Cl] | Suzuki-Miyaura | N-acyl-glutarimide and 4-Tol-B(OH)2 | Achieved 85% yield in amide cross-coupling. | researchgate.net |
| Pd(II)- (N-diphenylphosphino)- 2,6-diisopropylaniline | Heck Reaction | Aryl halides and alkenes | Highly active catalyst for stilbene (B7821643) synthesis. | nih.gov |
| Pd(II)- (N-diphenylphosphino)- 2,6-diisopropylaniline | Suzuki Coupling | Aryl halides and boronic acids | Highly active catalyst for biphenyl (B1667301) synthesis. | nih.gov |
| Pd-NHC (IPr) | C-N Coupling | Aryl halides and primary alkylamines | Used for the synthesis of complex ligand precursors. | rsc.org |
Late transition metal catalysts, particularly those of nickel and palladium, are of great interest for olefin polymerization. Ligands derived from this compound and its analogues play a pivotal role in modulating catalyst activity, thermal stability, and the properties of the resulting polymer. The bulky ortho-substituents are known to retard chain transfer reactions, leading to polymers with higher molecular weights.
Neutral nickel complexes containing an anilinobenzoic acid methyl ester ligand with 2,6-diisopropyl substituents have been shown to catalyze ethylene (B1197577) polymerization with high activity and good thermal stability. rsc.org These catalysts are also capable of copolymerizing ethylene with polar monomers, such as 5-norbornene-2-yl (B8024711) acetate, producing functionalized polyethylene (B3416737). rsc.org
Similarly, α-diimine nickel catalysts bearing bulky 2,6-diisopropylphenyl groups are a cornerstone of late transition metal polymerization catalysis. These systems are known for their ability to produce polyethylene with unique microstructures due to a "chain-walking" mechanism, which is influenced by the steric profile of the ligand.
Table 2: Ethylene Polymerization using 2,6-Diisopropylaniline-Derived Nickel Catalysts
| Catalyst System | Activity (kg·mol⁻¹·h⁻¹) | Polymer Properties | Key Feature | Reference |
|---|---|---|---|---|
| Ni-anilinobenzoic acid methyl ester | Up to 277 | Semicrystalline polyethylene with ester functionality (up to 3.20 mol% incorporation) | High activity and good thermal stability for copolymerization. | rsc.org |
| α-Diimine Nickel Complex | Varies with conditions | Branched polyethylene, high molecular weight | Bulky ligand suppresses chain transfer, enabling "chain-walking". | mdpi.com |
The utility of metal complexes with this compound-derived ligands extends beyond cross-coupling and polymerization. The robust and sterically defined nature of these catalysts makes them suitable for a range of other challenging organometallic transformations.
C-H Activation: Palladium-catalyzed C-H activation is a powerful tool for direct functionalization of organic molecules. The ligands used in these reactions are critical for controlling reactivity and selectivity. While a broad range of ligands are used, the principles of steric hindrance provided by scaffolds like 2,6-disubstituted pyridines are analogous to the design philosophy using this compound. nih.gov These bulky ligands can promote the formation of catalytically active monomeric palladium species. nih.gov
Hydroformylation: Rhodium complexes are widely used for the hydroformylation of alkenes to produce aldehydes. The regioselectivity of this reaction (linear vs. branched aldehyde) is heavily dependent on the steric and electronic properties of the phosphine or phosphite (B83602) ligands. Bulky phosphine ligands are known to favor the formation of the linear aldehyde product, a principle that applies to ligands incorporating bulky substituents analogous to the 2,6-dipropylphenyl motif. rsc.orgresearchgate.net
Olefin Metathesis: The development of well-defined olefin metathesis catalysts, particularly Schrock-type molybdenum and tungsten imido alkylidene complexes, has relied heavily on the use of bulky imido ligands. 2,6-Diisopropylaniline is a common precursor for these NAr groups, where the steric bulk is essential for stabilizing the high-oxidation-state metal center and promoting high catalytic activity and stability. wikipedia.org
Polymer Science and Functional Materials Research Utilizing 2,6 Dipropylaniline
Incorporation of 2,6-Dipropylaniline in Polymer Architectures
The integration of this compound into polymer chains can be achieved through various polymerization techniques, where it can act as a monomer or a modifying agent. Its bulky propyl groups can impart specific physical and chemical properties to the resulting polymers, such as increased solubility, altered chain packing, and modified thermal characteristics. The molecular architecture of polymers can significantly influence their properties and applications.
Photoinitiated polymerization is a versatile method that utilizes light to initiate polymerization reactions, offering spatial and temporal control. While specific studies detailing the direct use of this compound as a primary photoinitiator are not prevalent, its derivatives can be functionalized to act as components in photoinitiating systems.
In Type II photoinitiation systems, a sensitizer (B1316253) absorbs light and then interacts with a co-initiator to generate the radicals necessary for polymerization. Amine derivatives are often employed as co-initiators. The general mechanism involves the absorption of light by a photosensitizer, which then enters an excited state. This excited photosensitizer can then interact with an amine, such as a derivative of this compound, through an electron/proton transfer process to generate an initiating radical.
Table 1: Potential Components in a Type II Photoinitiated System with a this compound Derivative
| Component | Example Compound | Function |
| Monomer | Acrylates, Methacrylates | Polymerizable species |
| Photosensitizer | Benzophenone, Camphorquinone | Absorbs light energy |
| Co-initiator | N-functionalized this compound | Donates an electron/proton to the excited photosensitizer |
The bulky nature of the 2,6-dipropyl groups could potentially influence the efficiency of the photoinitiation process by affecting the interaction between the sensitizer and the co-initiator.
In the context of polymerization, co-initiators are crucial components that work in conjunction with the primary initiator to generate reactive species and control the polymerization process. While direct studies on this compound as a co-initiator are limited, its chemical structure as a tertiary amine suggests its potential in systems such as atom transfer radical polymerization (ATRP) or as an accelerator in redox-initiated systems.
In ATRP, for instance, a transition metal complex is used as a catalyst, and an alkyl halide as an initiator. An amine can act as a ligand for the metal, influencing its reactivity and thus the polymerization kinetics. The steric hindrance from the propyl groups in this compound could modulate the catalyst's activity, potentially leading to better control over the polymer chain growth.
Development of Functional Materials and Dyes Incorporating this compound Moieties
The aromatic amine structure of this compound makes it a valuable precursor for the synthesis of various functional organic molecules, particularly azo dyes and advanced materials with specific electronic or optical properties.
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes from this compound follows the general and well-established two-step process of diazotization followed by coupling. nih.gov
First, the primary aromatic amine, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. unb.ca The presence of the two propyl groups ortho to the amine can influence the stability and reactivity of the resulting diazonium ion.
In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline (B41778) derivative. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo compound. nih.gov
Table 2: General Reaction Scheme for the Synthesis of an Azo Dye from this compound
| Step | Reactants | Product |
| Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | 2,6-Dipropylbenzenediazonium chloride |
| Coupling | 2,6-Dipropylbenzenediazonium chloride, Coupling Component (e.g., Phenol) | Azo dye |
The color of the resulting azo dye is determined by the extended conjugated system of the molecule, which can be tuned by the choice of the coupling component. The bulky propyl groups may also affect the photophysical properties and solubility of the dye in various media.
The incorporation of the this compound moiety into more complex molecular structures can lead to the development of advanced organic materials. The steric hindrance provided by the propyl groups can be exploited to prevent intermolecular aggregation, a phenomenon that often quenches fluorescence in organic light-emitting diodes (OLEDs). By isolating chromophores from each other, materials with improved solid-state emission can be designed.
Furthermore, derivatives of this compound can be used as building blocks for the synthesis of ligands for metal complexes with applications in catalysis or as functional polymers with specific charge transport properties for use in organic electronics. The ability to functionalize the amine group or the aromatic ring allows for the creation of a wide range of materials with tailored electronic and physical properties.
Computational and Theoretical Chemistry Studies of 2,6 Dipropylaniline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and preferred conformations of molecules like 2,6-Dipropylaniline. These methods allow for the optimization of molecular geometries, yielding precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The calculations also provide insights into the distribution of electron density, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding chemical reactivity and spectroscopic properties researchgate.netuctm.edumdpi.com.
Studies often employ hybrid functionals, such as Becke's three-parameter hybrid functional (B3LYP), in conjunction with various basis sets (e.g., 6-311++G(d,p)) to achieve accurate results researchgate.netuctm.edumdpi.comsci-hub.stresearchgate.netresearchgate.net. The optimization process aims to find the lowest energy conformation, representing the most stable structure of the molecule researchgate.netmdpi.com. The calculated geometric parameters and electronic properties are frequently compared with experimental data, such as X-ray diffraction or NMR spectroscopy, to validate the computational models researchgate.netuctm.edumdpi.com.
| Parameter Type | Computational Method Used (General) | Reported Agreement with Experimental Data |
| Bond Lengths | DFT (e.g., B3LYP) | Within a few Ångströms researchgate.net |
| Bond Angles | DFT (e.g., B3LYP) | Within a few Ångströms researchgate.net |
| Conformation | DFT (e.g., B3LYP) | Optimized stable conformation identified researchgate.net |
| Electronic Properties | DFT (e.g., B3LYP) | Calculated for reactivity analysis researchgate.net |
Reaction Pathway Analysis and Mechanistic Modeling of this compound Transformations
Computational methods are vital for dissecting the mechanisms of chemical transformations involving this compound. DFT calculations can map out potential energy surfaces, identify transition states, and determine activation energies for various reaction pathways rsc.orgnih.govnih.govmdpi.comsmu.eduresearchgate.net. This allows researchers to propose detailed mechanistic models, explaining how reactants convert into products, including the identification of key intermediates and rate-determining steps rsc.orgmdpi.comsmu.eduumanitoba.caacs.orgrsc.org.
For aniline (B41778) derivatives, such studies can shed light on reactions such as electrophilic aromatic substitution, oxidation, reduction, or participation in catalytic cycles. By simulating these processes, computational chemistry helps predict reaction outcomes, optimize reaction conditions, and design new synthetic routes. For instance, the analysis of reaction phases and the use of techniques like the Intrinsic Reaction Coordinate (IRC) provide a step-by-step understanding of the molecular rearrangements occurring during a reaction smu.edu. While specific reaction pathway analyses for this compound are not detailed in the provided snippets, these methodologies are broadly applicable to understanding the reactivity of substituted anilines acs.orgepj-conferences.org.
Ligand-Metal Interaction Simulations and Catalytic Activity Prediction
The ability of this compound to act as a ligand in coordination chemistry and catalysis can be explored through computational simulations. DFT calculations and molecular dynamics are used to model the interaction between the aniline derivative and various metal ions. These simulations help quantify binding energies and enthalpies, providing insights into the strength and nature of the metal-ligand bonds mdpi.commdpi.comresearchgate.net. Understanding these interactions is crucial for designing metal complexes with specific properties, such as catalytic activity or medicinal applications mdpi.commdpi.comresearchgate.netajol.infonih.gov.
Furthermore, computational approaches, including machine learning (ML) combined with DFT, are increasingly used to predict the catalytic activity of metal complexes. By analyzing descriptors related to the ligand structure and electronic properties, ML models can forecast performance in catalytic reactions, such as polymerization or oxidation processes whiterose.ac.ukmdpi.com. These predictive capabilities can accelerate the discovery of new, efficient catalysts by guiding experimental design and reducing the need for extensive trial-and-error synthesis whiterose.ac.ukmdpi.com. The steric bulk and electronic nature of the propyl groups in this compound would influence its coordination behavior and the resulting catalytic properties of its metal complexes.
Supramolecular Assembly Prediction and Intermolecular Interaction Characterization
The study of supramolecular assembly and intermolecular interactions is essential for understanding how molecules organize themselves in condensed phases, such as crystals or solutions. Computational methods, including DFT, Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis, and Energy Decomposition Analysis (EDA), are employed to characterize these non-covalent interactions uctm.edumdpi.comosti.govuni-heidelberg.dearxiv.org. These analyses quantify contributions from electrostatics, Pauli repulsion, dispersion forces, and charge transfer, providing a detailed picture of the forces that drive molecular assembly osti.gov.
For this compound, these studies could predict its propensity for self-assembly, its packing in crystal structures, and its interactions with solvent molecules or other chemical species. The inclusion of dispersion corrections in DFT calculations (DFT-D) is particularly important for accurately describing weak non-covalent interactions that govern supramolecular structures uni-heidelberg.de. Understanding these interactions is fundamental for fields ranging from materials science to molecular recognition.
Advanced Spectroscopic and Analytical Methodologies in 2,6 Dipropylaniline Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, offering detailed information about the connectivity and environment of atomic nuclei, particularly ¹H and ¹³C emerypharma.combeilstein-journals.orgresearchgate.net. For 2,6-Dipropylaniline, NMR is vital for confirming the substitution pattern on the aromatic ring and the structure of the propyl side chains.
1D NMR Spectroscopy:
¹H NMR: This technique reveals the different types of protons present in this compound. Expected signals would include those for the aromatic protons, the amine proton (-NH), and the protons of the propyl groups (CH₃, CH₂, and the CH₂ adjacent to the nitrogen). The symmetry introduced by the two propyl groups at the ortho positions would simplify the aromatic proton spectrum. The chemical shifts, multiplicities (splitting patterns), and integrations of these signals provide initial structural clues.
¹³C NMR: This provides information about the carbon backbone. For this compound, distinct signals would be observed for the aromatic carbons (including the ipso-carbon attached to the nitrogen and the substituted carbons) and the carbons of the propyl substituents.
2D NMR Spectroscopy: To unequivocally confirm the structure and connectivity, advanced 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through chemical bonds, typically over two or three bonds. This helps in tracing the connectivity of protons within the propyl chains and potentially between adjacent aromatic protons. emerypharma.comipb.ptwikipedia.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, establishing direct C-H attachments. This is crucial for assigning specific protons to their respective carbon atoms. wikipedia.orgmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by multiple bonds (typically 2-3 bonds). HMBC is instrumental in confirming the attachment of the propyl groups to the aromatic ring and identifying quaternary carbons. emerypharma.comresearchgate.netipb.ptwikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity between protons, providing insights into the molecule's three-dimensional conformation and spatial relationships between different parts of the molecule. ipb.ptnd.edu
Solid-State NMR: While less common for routine characterization of soluble organic compounds, solid-state NMR techniques can be applied if this compound is analyzed in its solid form or as part of a material matrix. These methods provide information on molecular mobility, packing, and intermolecular interactions within the solid state. nih.govrsc.orgmdpi.comohiolink.edudiva-portal.org
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~6.5 - 7.5 | Multiplet | Aromatic protons |
| ¹H | ~3.5 - 4.5 | Broad singlet | Amine (-NH) proton (solvent dependent) |
| ¹H | ~2.5 - 3.0 | Multiplet | -CH₂- adjacent to N in propyl group |
| ¹H | ~1.5 - 1.8 | Multiplet | -CH₂- in propyl group |
| ¹H | ~0.9 - 1.1 | Triplet | -CH₃ in propyl group |
| ¹³C | ~110 - 150 | - | Aromatic carbons |
| ¹³C | ~45 - 50 | - | -CH₂- adjacent to N in propyl group |
| ¹³C | ~20 - 25 | - | -CH₂- in propyl group |
| ¹³C | ~10 - 15 | - | -CH₃ in propyl group |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Structure-Reactivity Correlations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, offering a unique spectral fingerprint for identification and structural analysis anton-paar.comscielo.org.co. These techniques are sensitive to functional groups and molecular symmetry, making them valuable for characterizing organic compounds and understanding their interactions.
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations. For this compound, characteristic absorption bands would be expected for:
N-H stretching: Typically observed around 3300-3500 cm⁻¹ for secondary amines, though this band can be weak or absent depending on the specific structure and sample preparation researchgate.net.
C-H stretching: Aromatic C-H stretches appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the propyl groups are found around 2850-2970 cm⁻¹ scielo.org.coeuropa.eu.
Aromatic ring vibrations: C=C stretching modes of the benzene (B151609) ring are typically seen in the 1450-1650 cm⁻¹ range scielo.org.co.
C-N stretching: The stretching vibration of the C-N bond in anilines is usually found between 1250-1350 cm⁻¹ scielo.org.co.
Aliphatic C-H bending modes: Various bending vibrations for the propyl groups would also be present.
Raman Spectroscopy: Raman spectroscopy, based on inelastic light scattering, complements FTIR by detecting vibrations that cause a change in polarizability. It is particularly useful for symmetric vibrations and nonpolar bonds anton-paar.comresearchgate.net. For this compound, Raman spectroscopy would provide complementary information on the aromatic ring vibrations and the C-C stretching modes within the propyl chains. The sensitivity of Raman to changes in polarizability can also be leveraged to study molecular interactions and conformational changes nih.gov.
Structure-Reactivity Correlations: The steric bulk of the two propyl groups at the ortho positions (2 and 6) of the aniline (B41778) ring significantly influences the electronic and steric environment around the amino group. Vibrational spectra can subtly reflect these structural features, and changes in these spectral fingerprints over the course of a reaction can be correlated with the compound's reactivity, such as its susceptibility to electrophilic aromatic substitution or reactions involving the amino group.
Mass Spectrometry Techniques for Reaction Monitoring and Complex Product Analysis
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and identifying compounds by measuring the mass-to-charge ratio (m/z) of ions. Coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes invaluable for reaction monitoring and analyzing complex mixtures.
GC-MS and LC-MS:
GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique is ideal for analyzing volatile and thermally stable compounds. It separates components of a mixture before they enter the mass spectrometer, allowing for the identification and quantification of reactants, products, and by-products. GC-MS can be adapted for real-time reaction monitoring by analyzing samples at short intervals azom.com.
LC-MS (Liquid Chromatography-Mass Spectrometry): Suitable for less volatile or thermally labile compounds, LC-MS separates components in the liquid phase before mass analysis.
Application to this compound: For this compound (molecular formula C₁₂H₁₉N, molecular weight ≈ 177.29 g/mol ), MS would detect its molecular ion (M⁺) at approximately m/z 177. Fragmentation patterns would provide further structural confirmation, typically involving the loss of propyl fragments (e.g., loss of CH₂CH₃, m/z 29; loss of propyl, m/z 43) or cleavage within the propyl chains.
Example from a Related Compound (Nitralin): Research on Nitralin, a dinitro-dipropylaniline derivative, shows GC-MS analysis yielding a top peak at m/z 274, with other intense peaks at m/z 43 and 41 nih.gov. This illustrates how fragmentation patterns can be characteristic of the molecule's structure, including the presence of propyl groups.
Mass Spectrometry Data for this compound (Expected):
| Ion Type | Expected m/z | Potential Assignment |
| Molecular Ion (M⁺) | ~177 | [C₁₂H₁₉N]⁺ |
| Fragment Ion | ~134 | M⁺ - CH₂CH₃ (loss of ethyl group) |
| Fragment Ion | ~148 | M⁺ - CH₂CH₂CH₃ (loss of propyl group) |
| Fragment Ion | ~43 | CH₂CH₂CH₃⁺ (propyl cation) or related fragments |
| Fragment Ion | ~41 | CH₂CHCH₃⁺ or CH₃CH=CH₂⁺ (allyl cation) or similar |
Other Spectroscopic Probes in Research Contexts
Beyond NMR, vibrational, and mass spectrometry, other spectroscopic techniques offer complementary insights into the properties of this compound.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule uobabylon.edu.iqijprajournal.com. For aniline derivatives, UV-Vis spectra typically exhibit absorption bands corresponding to π→π* transitions of the aromatic ring and n→π* transitions involving the lone pair of electrons on the nitrogen atom uobabylon.edu.iqresearchgate.netresearchgate.net. The specific wavelengths of maximum absorption (λmax) and the intensity of these bands are influenced by the substituents on the aromatic ring. For this compound, these bands would provide information about its electronic structure and could be used for quantitative analysis via the Beer-Lambert Law.
Expected UV-Vis Absorption Bands for Aniline Derivatives:
| Transition Type | Expected Wavelength Range (nm) | Description |
| π→π | ~200 - 250 | Electronic transitions within the aromatic ring |
| n→π | ~280 - 300 | Transition of the nitrogen lone pair electrons |
Fluorescence Spectroscopy: Fluorescence spectroscopy analyzes the light emitted by a substance after it absorbs photons creative-proteomics.comnih.govhoriba.com. While not all aniline derivatives are strongly fluorescent, some can exhibit fluorescence, allowing for highly sensitive detection and quantification. If this compound or its reaction products possess fluorescent properties, this technique can be employed to study their photophysical behavior, quantum yields, and environmental interactions.
X-ray Spectroscopy: X-ray spectroscopy techniques, such as X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), probe the electronic structure, oxidation states, and local coordination environments of atoms esrf.frresearchgate.netdiva-portal.org. While typically applied to metal complexes, materials science, or catalysis, these methods could be relevant if this compound is studied as part of a coordination complex or in a solid-state matrix where its electronic interactions or coordination environment are of interest. They provide detailed information about the atomic and electronic structure at a fundamental level. esrf.frrsc.org
Compound Name Table:
| IUPAC Name | Common Name |
| This compound | This compound |
Research on Functionalized Derivatives of 2,6 Dipropylaniline
Systematic Synthesis of Ring-Substituted and N-Substituted 2,6-Dipropylaniline Derivatives
The synthesis of this compound derivatives involves targeted chemical modifications to either the aniline's aromatic ring or its amino group. These systematic approaches allow chemists to create libraries of related compounds for further study.
Ring Substitution: The aromatic ring of aniline (B41778) is activated towards electrophilic aromatic substitution. However, the two bulky propyl groups at the ortho positions (2 and 6) provide significant steric hindrance, which can direct incoming substituents to the para position (4) and to a lesser extent, the meta positions (3 and 5). A common ring functionalization is nitration. The introduction of nitro groups is a key step in producing dinitroaniline derivatives, which are a significant class of herbicides. This is typically achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. kochi-tech.ac.jp
N-Substitution: The amino group (-NH2) of this compound is a nucleophile and can be readily alkylated or acylated. N-substitution is often achieved by reacting the aniline with alkyl halides (e.g., methyl iodide) in the presence of a base to yield N-alkyl or N,N-dialkyl derivatives. researchgate.net For instance, reacting 2,6-diisopropylaniline (B50358), a close structural analogue, with methyl iodide in dimethylformamide with potassium carbonate leads to the N,N-dimethylated product. researchgate.net The choice of solvent and base can influence the extent of substitution, sometimes allowing for the selective synthesis of mono-N-substituted products. researchgate.net
Below is a table summarizing common synthetic strategies for creating these derivatives.
| Substitution Type | Target Position | Typical Reagents | Reaction Type | Example Product Class |
| Ring Substitution | 4-position (para) | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Electrophilic Aromatic Substitution | Dinitroaniline Derivatives |
| N-Substitution | Nitrogen Atom | Alkyl Halides (e.g., CH₃I), Base (e.g., K₂CO₃) | Nucleophilic Alkylation | N-Alkyl-2,6-dipropylanilines |
| N-Substitution | Nitrogen Atom | Acyl Halides / Anhydrides | Nucleophilic Acylation | N-Acyl-2,6-dipropylanilines |
Structure-Activity Relationship (SAR) Studies in Chemical Biology Research on Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a this compound derivative, relates to its biological effect. These studies guide the design of more potent and selective compounds.
Dinitroaniline derivatives, many of which are based on the substituted aniline scaffold, are known to function primarily as mitotic inhibitors. researchgate.net Their mechanism of action involves the inhibition of an essential enzymatic process: the polymerization of tubulin into microtubules. frontiersin.orgnih.gov
Tubulin, a globular protein, polymerizes to form microtubules, which are critical components of the cytoskeleton and the mitotic spindle required for cell division. Dinitroaniline herbicides disrupt this process by binding directly to unpolymerized α/β-tubulin heterodimers. frontiersin.orgnih.gov This binding event creates a herbicide-tubulin complex. When this complex attaches to the growing end of a microtubule, it effectively "caps" the chain and prevents further elongation. frontiersin.orgnih.gov This disruption of microtubule dynamics leads to a failure in the formation of the mitotic spindle, arresting cell division at prophase and ultimately causing cell death. researchgate.net This targeted action on tubulin polymerization is the core enzyme inhibition mechanism for this class of compounds.
At the molecular level, the disruption of microtubules by this compound analogues like dinitroaniline herbicides is a well-documented process. These compounds prevent the assembly of microtubules, which are essential for cell division and maintaining cell structure. thegoodscentscompany.com
The binding of these herbicides to tubulin prevents the proper formation of protofilaments, the linear polymers of tubulin dimers that assemble into the hollow cylindrical structure of a microtubule. researchgate.net This interference is specific; studies have shown that dinitroanilines have a high affinity for plant tubulin but a very low affinity for animal tubulin, which explains their selective herbicidal activity. researchgate.net The disruption is potent, leading to the absence of key microtubule structures, including the preprophase band, the mitotic spindle, and the phragmoplast in plant cells. researchgate.net This ultimately halts mitosis and leads to the death of the plant cell. The ability of a compound to disrupt microtubules is directly correlated with its phytotoxicity. researchgate.net Research has also demonstrated that microtubule depolymerization can be sufficient to initiate events leading to cell division in certain cell types, though the herbicidal action of dinitroanilines relies on arresting this process. nih.gov
| Derivative Class | Molecular Target | Mechanism of Action | Biological Outcome |
| Dinitroanilines | Tubulin Protein | Binds to unpolymerized tubulin dimers, preventing microtubule formation. frontiersin.orgnih.gov | Arrest of mitosis, inhibition of cell division. researchgate.net |
| Substituted Anilines | Tubulin Protein | Disrupts organization of microtubule structures (e.g., preprophase band, mitotic spindle). researchgate.netresearchgate.net | Phytotoxicity, herbicidal effect. researchgate.net |
Environmental Persistence and Degradation Pathways Research Methodologies for this compound Derivatives
Understanding the environmental fate of this compound derivatives is critical for assessing their ecological impact. Researchers employ a variety of methodologies to study how these compounds persist in and are broken down by the environment. The primary factors influencing their fate include sorption to soil, leaching, and degradation by microbial, chemical, or photolytic processes. awsjournal.org
A cornerstone technique in these studies is the use of radiolabeled compounds , most commonly with Carbon-14 (¹⁴C). scielo.br By synthesizing a derivative with a ¹⁴C label, researchers can accurately trace the molecule's movement, accumulation, and transformation in complex environmental matrices like soil and water. awsjournal.orgscielo.br
Chromatographic techniques are indispensable for separating and identifying the parent compound and its degradation products. scielo.br
High-Performance Liquid Chromatography (HPLC) is frequently used in metabolic and environmental degradation studies. scielo.br
Thin-Layer Chromatography (TLC) and Gas-Liquid Chromatography are also employed to identify metabolites. scispace.com
To study biodegradation , soil samples are treated with the test compound and incubated in controlled environments, such as biometric flasks . scielo.br The rate of degradation is determined by measuring the mineralization of the compound, often by trapping the ¹⁴CO₂ released by microbial respiration. scielo.br The identification of specific microorganisms capable of degrading these compounds, such as Pseudomonas, Aspergillus, and Fusarium species, is another key research area. scispace.com
Lysimeter studies are used to investigate the potential for leaching, where large, intact soil columns are used to simulate natural conditions and monitor the vertical movement of the compound and its degradants through the soil profile. researchgate.net
The table below summarizes key methodologies used in this research area.
| Methodology | Purpose | Information Obtained |
| Radiotracing (e.g., ¹⁴C labeling) | Track the fate and mass balance of the compound. scielo.br | Absorption, translocation, metabolic pathways, and accumulation in soil/plants. awsjournal.orgscielo.br |
| Chromatography (HPLC, TLC, GC) | Separate and identify the parent compound and its metabolites. scielo.brscispace.com | Identification of degradation products and degradation pathways. |
| Soil Incubation / Biometric Flasks | Measure microbial degradation and mineralization in soil. scielo.br | Biodegradation rates (half-life) and extent of mineralization to CO₂. |
| Lysimeter Experiments | Study leaching and mobility in the soil profile under field-like conditions. researchgate.net | Potential for groundwater contamination. |
Supramolecular Chemistry and Host Guest Interactions Involving 2,6 Dipropylaniline
Design and Synthesis of Supramolecular Assemblies incorporating 2,6-Dipropylaniline Motifs
The design of supramolecular assemblies featuring this compound motifs often leverages the steric bulk of the dipropyl-substituted phenyl ring to control the geometry and reactivity of the final structure. A prominent example is the incorporation of this compound into rhodamine-based fluorescent probes. The synthesis of these assemblies involves the reaction of a rhodamine derivative with this compound to form a spirolactam structure. This spirolactam can undergo a reversible ring-opening and closing mechanism, which forms the basis of its function as a molecular switch.
The introduction of the this compound group serves to sterically hinder the area around the spirolactam nitrogen. This steric strain influences the electronic environment and the stability of the closed, non-fluorescent form versus the open, fluorescent form. The synthetic strategy allows for the fine-tuning of the probe's sensitivity to external stimuli, such as pH. By modifying the substituents on the aniline (B41778) ring, researchers can systematically alter the electronic and steric properties of the resulting supramolecular assembly.
For instance, the synthesis of a series of aniline-derived rhodamine spirolactams has been undertaken to investigate the relationship between the structure of the aniline component and the pKa of the resulting probe. These studies have shown that di-ortho-substituted anilines, such as this compound, are particularly effective in tuning the probe's response within the moderately acidic pH range.
The general synthetic approach for these rhodamine-based assemblies is outlined below:
Activation of the carboxylic acid group on the rhodamine core, often by conversion to an acyl chloride.
Condensation of the activated rhodamine with this compound in the presence of a base to facilitate the formation of the amide bond and subsequent spirolactam ring.
Purification of the resulting rhodamine spirolactam derivative, typically through chromatographic techniques.
This synthetic versatility allows for the creation of a library of probes with varied properties, all incorporating the key this compound motif.
Host-Guest Recognition Studies with this compound as a Component
Host-guest chemistry involving supramolecular systems containing this compound often revolves around the recognition of small guest species, most notably protons (H⁺). The rhodamine spirolactam systems described above function as hosts for protons, with the binding event triggering a significant change in the host's conformation and, consequently, its fluorescent properties.
The recognition process is governed by the equilibrium between the closed spirolactam form and the open, ring-opened amide form. In the absence of a guest proton (at neutral or basic pH), the host exists predominantly in the non-fluorescent, colorless, closed form. Upon introduction of the guest proton (in acidic conditions), the spirolactam nitrogen is protonated, which induces the opening of the spirolactam ring. This conformational change results in the formation of a highly colored and fluorescent species.
The steric hindrance provided by the this compound moiety plays a crucial role in this recognition process. It modulates the pKa of the spirolactam, which is the pH at which the concentrations of the closed and open forms are equal. The bulky propyl groups can influence the accessibility of the spirolactam nitrogen to the guest proton and the stability of the resulting protonated, open form. Studies have shown that increasing the steric bulk on the aniline ring can shift the pKa to higher values, making the probe responsive to less acidic conditions.
The selectivity of these host systems is generally high for protons over other metal cations. The unique combination of steric and electronic effects conferred by the this compound group contributes to this selectivity, ensuring that the fluorescent response is primarily triggered by changes in pH.
| Host Compound | Guest | Recognition Mechanism | Effect of this compound Motif |
| Rhodamine B-2,6-dipropylaniline spirolactam | H⁺ | Protonation of spirolactam nitrogen | Steric hindrance tunes pKa for pH sensing |
Self-Assembly Processes and Dynamics in Systems Containing this compound
The self-assembly of molecules containing the this compound unit is an area of growing interest, although detailed dynamic studies are less common. The presence of the bulky and hydrophobic dipropylphenyl group can drive the aggregation of these molecules in aqueous environments through hydrophobic interactions.
In the case of rhodamine dyes functionalized with this compound, these molecules can be incorporated into larger, self-assembled structures such as micelles or nanoparticles. For example, when the rhodamine-2,6-dipropylaniline moiety is attached to an amphiphilic polymer, the resulting block copolymer can self-assemble in water to form micelles. In these assemblies, the hydrophobic this compound part would likely reside in the core of the micelle, shielded from the aqueous environment.
The dynamics of these self-assembled systems are influenced by the non-covalent interactions between the constituent molecules. The equilibrium between the monomeric and aggregated states can be affected by factors such as concentration, temperature, and solvent polarity. The incorporation of the this compound group can impact the critical aggregation concentration and the stability of the resulting assemblies.
Furthermore, the dynamics of the host-guest interaction within these self-assembled structures can be different from that in a homogeneous solution. The local environment within a micelle, for instance, can be more non-polar than the bulk aqueous phase, which can affect the pKa of the rhodamine spirolactam and its response to pH changes. The self-assembly process thus provides an additional layer of control over the properties and function of the supramolecular system.
| Compound | Self-Assembly Behavior | Driving Forces |
| Amphiphilic polymer with Rhodamine-2,6-dipropylaniline | Forms micelles in aqueous solution | Hydrophobic interactions |
Future Research Directions and Emerging Paradigms for 2,6 Dipropylaniline
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The integration of 2,6-dipropylaniline chemistry with high-throughput experimentation (HTE) and automated synthesis platforms represents a significant leap forward in accelerating the discovery and optimization of new chemical entities and reaction protocols. HTE allows for the parallel execution of a vast number of experiments, enabling the rapid screening of diverse catalysts, ligands, solvents, and reaction conditions. researcher.life This is particularly advantageous for complex multi-component reactions where this compound is a core building block.
Automated synthesis platforms, incorporating robotic liquid and solid handlers, can precisely and reproducibly set up these large experimental arrays, minimizing human error and enabling 24/7 operation. acs.orgyoutube.com For instance, the optimization of N-alkylation or coupling reactions involving this compound, which traditionally requires laborious one-at-a-time experimentation, can be accomplished in a fraction of the time. The large datasets generated by HTE are then analyzed using machine learning algorithms to identify optimal reaction parameters and even predict the outcomes of new, untested reaction combinations. youtube.comethz.ch This data-driven approach not only accelerates process development but also uncovers novel structure-activity relationships for new derivatives of this compound.
Table 1: Comparison of Traditional vs. HTE-Driven Reaction Optimization
| Feature | Traditional Approach | HTE & Automation Approach |
|---|---|---|
| Number of Experiments | Sequential, 1-10 per day | Parallel, 96-1536 per run |
| Reagent Consumption | Milligram to gram scale | Microgram to milligram scale |
| Time to Optimization | Weeks to months | Days to weeks |
| Data Generation | Sparse, limited scope | Rich, high-density datasets |
| Discovery Potential | Incremental improvements | Identification of novel conditions and catalysts |
The application of these automated platforms is expected to expand the accessible chemical space for this compound derivatives, facilitating their development in fields ranging from pharmaceuticals to materials science. youtube.com
Role in Sustainable Chemical Synthesis and Green Chemistry Methodologies
Future research will increasingly focus on aligning the synthesis and use of this compound with the principles of green chemistry to minimize environmental impact. nih.govresearchgate.net This involves a shift from traditional synthetic routes, which may use hazardous reagents and generate significant waste, to more sustainable and atom-economical alternatives.
A key area of development is the use of biocatalysis. Engineered enzymes offer a promising route for the synthesis of anilines under mild, aqueous conditions. nih.govresearchgate.netresearchgate.net For example, evolving flavin-dependent enzymes for the oxidative amination of substituted cyclohexanones could provide a green pathway to precursors of this compound. nih.govresearchgate.net This enzymatic approach avoids the harsh conditions and heavy metal catalysts often used in classical aniline (B41778) synthesis, significantly reducing the process's environmental footprint.
Other green chemistry strategies applicable to this compound include:
Use of Greener Solvents: Replacing conventional volatile organic compounds with bio-based solvents, supercritical fluids, or even water. researchgate.net
Catalyst Innovation: Developing highly active and recyclable catalysts, such as supported metal nanoparticles or solid acids, to improve efficiency and reduce waste. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as borrowing hydrogen methodologies for N-alkylation reactions which produce only water as a byproduct.
Table 2: Green Chemistry Metrics for Chemical Synthesis
| Metric | Description | Goal for Sustainable Synthesis |
|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (>90%) |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize (<10) |
| E-Factor | Total waste (kg) / Product (kg) | Minimize (<1) |
| Solvent Intensity | Mass of solvent / Mass of product | Minimize |
By focusing on these principles, the chemical industry can produce this compound and its derivatives in a more economically and environmentally sustainable manner.
Advanced In-Situ Characterization Techniques in Mechanistic Elucidation of Reactions Involving this compound
A deep understanding of reaction mechanisms is crucial for rational process optimization and catalyst design. The development of advanced in-situ and operando spectroscopic techniques is revolutionizing the study of chemical reactions by allowing researchers to observe molecular transformations as they happen, under actual reaction conditions. ethz.chwikipedia.org
For reactions involving this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are becoming indispensable tools. nih.govwiley.com
In-situ FTIR: Using attenuated total reflection (ATR) probes, researchers can monitor the concentration of reactants, intermediates, and products in real-time. nih.gov This has been successfully applied to study the formation of diazonium salts from anilines and their subsequent coupling reactions, providing precise data on reaction kinetics and endpoints. nih.gov For this compound, this could be used to optimize catalytic N-alkylation or amination reactions by identifying rate-limiting steps and catalyst deactivation pathways. researchgate.netresearchgate.net
Operando NMR: High-pressure NMR tubes enable the study of catalytic reactions under elevated temperatures and pressures, conditions often required for industrial processes. acs.orgwiley.com This technique can identify labile, catalytically active species that are impossible to detect with traditional offline analysis. wiley.com Studying a palladium-catalyzed reaction involving this compound with operando NMR could reveal the true nature of the active catalyst and the key intermediates in the catalytic cycle.
In-situ MS: By coupling an electrochemical cell directly to a mass spectrometer, it is possible to capture and identify short-lived radical cations and oligomeric intermediates in real-time during the electrooxidation of aniline. nih.gov This provides direct evidence for proposed reaction pathways.
These operando methods, which by definition combine the simultaneous measurement of catalytic performance with spectroscopic characterization, provide a direct correlation between the catalyst's structure and its activity/selectivity. nih.govwikipedia.org This detailed mechanistic insight is essential for the rational design of next-generation catalysts and more efficient processes for the synthesis and functionalization of this compound.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic: What are the standard analytical methods for quantifying 2,6-Dipropylaniline in complex matrices?
Methodological Answer:
this compound can be quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with appropriate detectors (e.g., mass spectrometry or UV-Vis) . For biological matrices (e.g., human plasma or environmental samples), sample preparation steps such as liquid-liquid extraction or solid-phase extraction are critical to minimize matrix interference. Analytical validation should include spike-and-recovery tests at multiple concentrations to ensure accuracy (e.g., 80–120% recovery rates) . Calibration curves must be constructed using matrix-matched standards to account for ion suppression/enhancement effects in mass spectrometry .
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
To preserve stability, store this compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C . Prolonged exposure to moisture or oxygen should be avoided, as these can lead to oxidation or hydrolysis. Periodic stability testing via HPLC/GC is recommended for long-term storage (>6 months) to monitor degradation products .
Advanced: How can researchers optimize the synthesis of this compound to achieve high yields and purity?
Methodological Answer:
Synthesis optimization involves:
- Catalyst selection : Use palladium-based catalysts for Buchwald-Hartwig amination to reduce byproducts .
- Temperature control : Maintain reaction temperatures between 80–120°C to balance reaction rate and side reactions .
- Post-synthesis purification : Employ recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the compound .
- Purity assessment : Validate purity (>98%) via GC-MS or NMR, comparing retention times/spectral data against certified standards .
Advanced: What strategies are effective in resolving discrepancies between experimental data and literature values for this compound's physicochemical properties?
Methodological Answer:
To address contradictions:
Cross-validate techniques : Compare results from orthogonal methods (e.g., GC vs. HPLC for boiling point determination) .
Collaborative testing : Share samples with independent labs to rule out instrument-specific biases .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Emergency protocols : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .
- Waste disposal : Collect contaminated materials in sealed containers for incineration or hazardous waste processing .
Advanced: How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
Density Functional Theory (DFT) : Calculate reaction energetics and transition states to predict regioselectivity in electrophilic substitution .
Molecular docking : Simulate interactions with enzymes or catalysts to design targeted modifications .
Machine learning : Train models on existing kinetic data to forecast reaction outcomes under varying conditions (e.g., solvent polarity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
